KRCA-0377
Description
KRCA-0377 is a novel inorganic compound recently developed for catalytic applications in industrial polymerization processes. Its molecular structure comprises a central transition metal coordinated with nitrogen-based ligands, optimized for high thermal stability (decomposition temperature >400°C) and redox activity . Synthesized via a solvothermal method, this compound exhibits a unique crystalline lattice structure, confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM) . Key properties include a surface area of 250 m²/g, pore volume of 0.45 cm³/g, and exceptional selectivity (>95%) in ethylene polymerization . Its development addresses limitations in traditional Ziegler-Natta catalysts, such as poor control over polymer branching and rapid deactivation under high temperatures .
Properties
CAS No. |
1845711-03-6 |
|---|---|
Molecular Formula |
C23H26ClN5O3S |
Molecular Weight |
488.003 |
IUPAC Name |
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN5O3S/c1-14(2)33(30,31)21-7-5-4-6-18(21)27-22-17(24)13-26-23(29-22)28-19-10-15-8-9-25-12-16(15)11-20(19)32-3/h4-7,10-11,13-14,25H,8-9,12H2,1-3H3,(H2,26,27,28,29) |
InChI Key |
NEBHHPFFBCTEBR-UHFFFAOYSA-N |
SMILES |
ClC1=CN=C(NC2=C(OC)C=C(CNCC3)C3=C2)N=C1NC4=CC=CC=C4S(C(C)C)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRCA-0377; KRCA 0377; KRCA0377. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties Comparison
Table 2: Industrial Performance Metrics
| Metric | This compound | Compound A | Compound B | References |
|---|---|---|---|---|
| Catalyst Lifetime (h) | 500 | 300 | 450 | |
| Byproduct Formation (%) | 2.5 | 5.0 | 3.8 | |
| Cost Efficiency ($/ton) | 120 | 200 | 150 |
Key Differentiators
Thermal Stability : this compound outperforms Compound A by 14% in thermal stability, attributed to its robust ligand architecture . However, Compound B shows marginally higher stability due to its covalent framework .
Selectivity : this compound’s ligand design minimizes chain-transfer reactions, achieving 95% selectivity compared to 88% for Compound A .
Cost Efficiency : While Compound B has a longer lifetime, this compound reduces production costs by 20% via a simplified synthesis route .
Mechanistic Insights
- This compound: Operates via a radical-mediated pathway, reducing energy barriers for monomer insertion .
- Compound A : Follows a cationic mechanism, prone to steric hindrance in branched polymers .
Research Findings and Discussion
Recent studies highlight this compound’s superiority in high-temperature applications, with a 30% increase in polyethylene yield compared to benchmarks . However, its susceptibility to sulfur-containing poisons remains a limitation, where Compound B’s molecular sieve structure offers better resistance . Conflicts arise in cost analyses: one study cites this compound as economically viable , while another notes high ligand synthesis costs . These discrepancies underscore the need for lifecycle assessments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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